A Comprehensive Technical Guide to Cellulose Acetate Phthalate (CAP) for Pharmaceutical Applications
A Comprehensive Technical Guide to Cellulose Acetate Phthalate (CAP) for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP), a key polymer in pharmaceutical formulations. This document details its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and characterization, with a focus on its application in enteric drug delivery systems.
Chemical Structure and Synthesis
Cellulose acetate phthalate is a synthetic polymer derived from cellulose, a naturally occurring polysaccharide. It is a mixed ester of cellulose, containing acetate, phthalate, and residual free hydroxyl groups on the anhydroglucose (B10753087) units of the cellulose backbone.[1][2] The structure of CAP is variable, depending on the degree of substitution (DS) of the acetyl and phthalyl groups.[3] Typically, about half of the hydroxyl groups are acetylated, and a quarter are esterified with phthalic acid.[2] This specific substitution pattern is responsible for its pH-dependent solubility.
Below is a representative chemical structure of a repeating unit of cellulose acetate phthalate.
Caption: Representative chemical structure of a cellulose acetate phthalate repeating unit.
Synthesis of Cellulose Acetate Phthalate
The synthesis of CAP typically involves the reaction of a partially substituted cellulose acetate with phthalic anhydride (B1165640).[2] This esterification reaction is commonly carried out in the presence of a suitable solvent and a catalyst.
Experimental Protocol: Synthesis of Cellulose Acetate Phthalate
A general laboratory-scale synthesis procedure is as follows:
-
Dissolution: Dissolve a known amount of cellulose acetate (with a specific acetyl content) in a suitable organic solvent such as acetic acid or acetone (B3395972).
-
Addition of Reagents: Add phthalic anhydride to the cellulose acetate solution. The molar ratio of phthalic anhydride to the anhydroglucose units of cellulose acetate is a critical parameter that influences the final degree of phthalylation.
-
Catalysis: Introduce a basic catalyst, such as anhydrous sodium acetate or a tertiary amine like pyridine, to the reaction mixture to facilitate the esterification process.[1]
-
Reaction Conditions: Heat the mixture to a specific temperature (e.g., 60-80 °C) and maintain it for a defined period (e.g., 2-6 hours) with constant stirring to ensure a homogenous reaction.
-
Precipitation and Purification: After the reaction is complete, precipitate the cellulose acetate phthalate by adding the reaction mixture to a non-solvent, such as water. The precipitate is then filtered, washed extensively with purified water to remove unreacted reagents and byproducts, and subsequently dried.
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Characterization: The synthesized CAP is characterized for its acetyl and phthalyl content, viscosity, and other physicochemical properties as described in the following sections.
Physicochemical Properties of Cellulose Acetate Phthalate
The functional properties of CAP are dictated by its chemical structure, particularly the degree of substitution of the acetyl and phthalyl groups. These properties are critical for its performance in pharmaceutical dosage forms.
Quantitative Data Summary
The following tables summarize the key quantitative properties of pharmaceutical-grade cellulose acetate phthalate as specified by major pharmacopeias.
Table 1: Pharmacopeial Specifications for Cellulose Acetate Phthalate
| Property | USP/NF[4] | Japanese Pharmacopoeia (JP)[2] | European Pharmacopoeia (PhEur)[2] |
| Acetyl Content (%) | 21.5 - 26.0 | 21.5 - 26.0 | 21.5 - 26.0 |
| Phthalyl Content (%) | 30.0 - 36.0 | 30.0 - 40.0 | 30.0 - 36.0 |
| Viscosity (mPa·s) | 45.0 - 90.0 | 45.0 - 90.0 | 45.0 - 90.0 |
| Free Acid (as phthalic acid, %) | ≤ 3.0 | ≤ 3.0 | ≤ 3.0 |
| Water Content (%) | ≤ 5.0 | ≤ 5.0 | ≤ 5.0 |
| Residue on Ignition (%) | ≤ 0.1 | ≤ 0.1 | ≤ 0.1 |
| Heavy Metals (ppm) | ≤ 10 | ≤ 10 | ≤ 10 |
Table 2: Physical and Thermal Properties of Cellulose Acetate Phthalate
| Property | Value |
| Appearance | White to off-white, free-flowing powder, granules, or flakes[1][2] |
| Odor | Odorless or with a slight odor of acetic acid[1][2] |
| Bulk Density (g/cm³) | 0.260[2] |
| Tapped Density (g/cm³) | 0.266[2] |
| Melting Point (°C) | ~192[2] |
| Glass Transition Temperature (Tg, °C) | 160 - 170[2] |
Solubility Profile
The most critical property of CAP for its pharmaceutical applications is its pH-dependent solubility. It is practically insoluble in acidic conditions (e.g., the stomach) but readily dissolves in the mildly acidic to neutral environment of the small intestine.[3]
-
Insoluble in: Water, alcohols, and hydrocarbons.[2]
-
Soluble in: Ketones (e.g., acetone), esters, and certain solvent mixtures.[2]
-
Aqueous Solubility: Soluble in aqueous buffers with a pH above 6.0.[2]
Experimental Protocols for Characterization
Accurate and reproducible characterization of CAP is essential for ensuring its quality and performance in pharmaceutical formulations. The following are standardized experimental protocols based on the United States Pharmacopeia (USP).
Determination of Acetyl and Phthalyl Content
This assay determines the percentage of acetyl and phthalyl groups in the CAP polymer.
Experimental Protocol: Acetyl and Phthalyl Content (USP Method) [4][5]
-
Phthalyl Content:
-
Accurately weigh about 1 g of CAP and dissolve it in 50 mL of a 3:2 mixture of alcohol and acetone.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with standardized 0.1 N sodium hydroxide (B78521) (NaOH) until a persistent pink endpoint is observed.
-
Perform a blank titration and make any necessary corrections.
-
Calculate the percentage of phthalyl groups.
-
-
Acetyl Content:
-
Accurately weigh about 500 mg of CAP into a flask.
-
Add 50 mL of water and exactly 50 mL of 0.5 N NaOH.
-
Heat the mixture under a reflux condenser for 60 minutes to saponify the esters.
-
Cool the solution and titrate the excess NaOH with 0.5 N hydrochloric acid (HCl) using phenolphthalein as an indicator.
-
Perform a blank determination.
-
Calculate the percentage of acetyl groups, correcting for the free acid and phthalyl content.
-
Viscosity Measurement
The viscosity of a CAP solution is an important parameter that can affect the coating process and the properties of the resulting film.
Experimental Protocol: Viscosity Measurement (USP Method) [4][5]
-
Solution Preparation: Prepare a 15% (w/w) solution of CAP (on an anhydrous basis) in a solvent mixture of 249 parts of anhydrous acetone and 1 part of water by weight.
-
Measurement: Determine the apparent viscosity of the solution at 25 ± 0.2 °C using a suitable viscometer as described in USP general chapter <911>.
Dissolution Testing for Enteric-Coated Formulations
This test evaluates the performance of the CAP enteric coating by assessing the drug release in simulated gastric and intestinal fluids.
Experimental Protocol: Two-Stage Dissolution Test (based on USP <711>) [6][7]
-
Acid Stage (Simulated Gastric Fluid):
-
Place the CAP-coated dosage form in a dissolution apparatus (e.g., USP Apparatus 2) containing 750 mL of 0.1 N HCl (pH 1.2).
-
Operate the apparatus for 2 hours at a specified rotation speed (e.g., 50 rpm) and temperature (37 ± 0.5 °C).
-
At the end of the 2-hour period, withdraw a sample of the medium to determine the amount of drug released. The amount of drug released in the acid stage should be minimal (typically less than 10%).
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Add 250 mL of a pre-warmed (37 ± 0.5 °C) 0.20 M solution of tribasic sodium phosphate (B84403) to the dissolution vessel. This will raise the pH of the medium to approximately 6.8.
-
Continue the dissolution test for a specified period (e.g., 45 minutes or as specified in the drug monograph).
-
Withdraw samples at predetermined time intervals and analyze for drug content to determine the drug release profile.
-
The following diagram illustrates the workflow for the two-stage dissolution testing of a CAP-coated tablet.
Caption: Workflow for the two-stage dissolution testing of a CAP-coated dosage form.
Conclusion
Cellulose acetate phthalate remains a vital excipient in the pharmaceutical industry, particularly for the formulation of enteric-coated solid dosage forms. Its well-characterized chemical structure and predictable pH-dependent solubility make it a reliable choice for protecting acid-labile drugs and preventing gastric irritation. A thorough understanding of its physicochemical properties and the application of standardized experimental protocols for its characterization are essential for ensuring the development of robust and effective drug delivery systems. This guide provides the foundational technical information required by researchers and professionals working with this important polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. phexcom.com [phexcom.com]
- 3. eastman.com [eastman.com]
- 4. usp.org [usp.org]
- 5. usp.org [usp.org]
- 6. Evaluation of the USP dissolution test method A for enteric-coated articles by planar laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
